

# Application Notes and Protocols: MC180295 in Combination with Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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## Introduction

**MC180295** is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in stimulating productive transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK9 with **MC180295** has been shown to reactivate epigenetically silenced genes in cancer cells by dephosphorylating the SWI/SNF chromatin remodeler BRG1, leading to a more open chromatin state.[5][6] This mechanism not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses, triggering an interferon response and enhancing anti-cancer immunity.[5][7][8]

Preclinical studies have demonstrated that the anti-tumor effects of **MC180295** are partially dependent on CD8+ T cells, highlighting a significant immune component to its mechanism of action.[5][9] This immunomodulatory activity makes **MC180295** a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[5][9] By promoting an inflamed tumor microenvironment, **MC180295** can sensitize tumors to checkpoint blockade, potentially overcoming resistance and improving therapeutic outcomes.[5][7]

These application notes provide a comprehensive overview of the preclinical data for **MC180295** and detailed protocols for its use in both monotherapy and combination immunotherapy studies.

## Data Presentation

### In Vitro Efficacy of MC180295

**MC180295** demonstrates potent and selective inhibitory activity against CDK9 and broad anti-proliferative effects across a range of cancer cell lines.

Parameter	Value	Reference
CDK9/cyclin T IC50	3-12 nM	[5]
CDK9 Selectivity	>20-fold vs. other CDKs	[9]
Median IC50 (46 cancer cell lines)	171 nM	[5]

Table 1: In Vitro Potency and Selectivity of **MC180295**. The half-maximal inhibitory concentration (IC50) of **MC180295** against its primary target, CDK9/cyclin T, and its median growth-inhibitory IC50 across a diverse panel of cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
MV4-11	Acute Myeloid Leukemia (MLL-rearranged)	< 100
MOLM-13	Acute Myeloid Leukemia (MLL-rearranged)	< 100
THP-1	Acute Myeloid Leukemia (MLL-rearranged)	< 100
SW48	Colon Cancer	~150
HCT116	Colon Cancer	~200
MCF7	Breast Cancer	~250
DU145	Prostate Cancer	~300

Table 2: Growth Inhibition (IC50) of **MC180295** in Various Cancer Cell Lines. Representative IC50 values demonstrating the anti-proliferative activity of **MC180295** across different cancer

types, with notable potency in AML cell lines harboring MLL translocations.[\[1\]](#)[\[5\]](#)

## In Vivo Efficacy of MC180295 Monotherapy and Combination Therapy

**MC180295** is a racemic mixture of two enantiomers, MC180379 and MC180380. The enantiomer MC180380 has been identified as being more potent in preclinical assays.[\[5\]](#)[\[10\]](#)

Treatment Group	Dose & Schedule	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	% Tumor Growth Inhibition (TGI)
Vehicle	-	1200 ± 150	-
MC180295	20 mg/kg, i.p., daily	550 ± 80	54%
Decitabine	0.5 mg/kg, i.p., daily	900 ± 120	25%
MC180295 + Decitabine	As above	250 ± 50	79% (Synergistic)

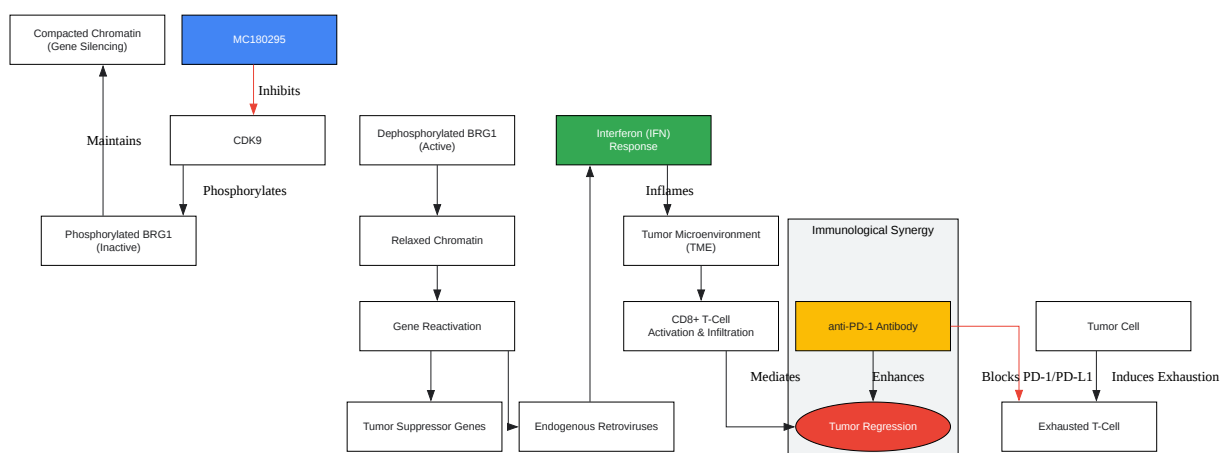
Table 3: In Vivo Anti-Tumor Efficacy of **MC180295** and Decitabine in a Colon Cancer Xenograft Model (SW48). This table summarizes the synergistic anti-tumor effect of combining **MC180295** with the DNA methyltransferase inhibitor decitabine.[\[5\]](#)[\[9\]](#)

Treatment Group	Dose & Schedule	Mean Survival (Days)	CD8+ T-Cell Dependence
Vehicle + Isotype Control	-	25	-
MC180295 + Isotype Control	20 mg/kg, i.p., daily	45	Yes
Vehicle + anti-PD-1	10 mg/kg, i.p., twice weekly	35	Yes
MC180295 + anti-PD-1	As above	60+ (Tumor Regression)	Yes
MC180295 + anti-PD-1 + CD8 Depletion	As above	30	N/A

Table 4: In Vivo Efficacy of **MC180295** in Combination with anti-PD-1 in a Syngeneic Colon Cancer Model (CT26.CL25). This data highlights the enhanced survival and tumor regression observed with the combination therapy and confirms the critical role of CD8+ T cells in the therapeutic effect.[5]

## Signaling Pathways and Experimental Workflows

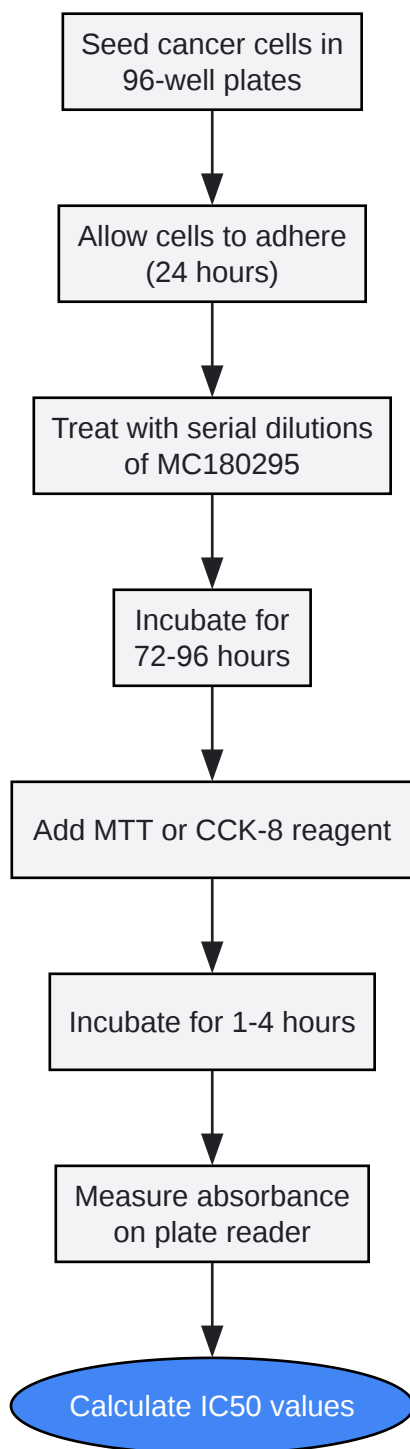
### Mechanism of Action of MC180295 and Synergy with Immunotherapy



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Caption: **MC180295** inhibits CDK9, leading to gene reactivation and an interferon response, which enhances CD8+ T-cell activity in the TME, synergizing with anti-PD-1 therapy.

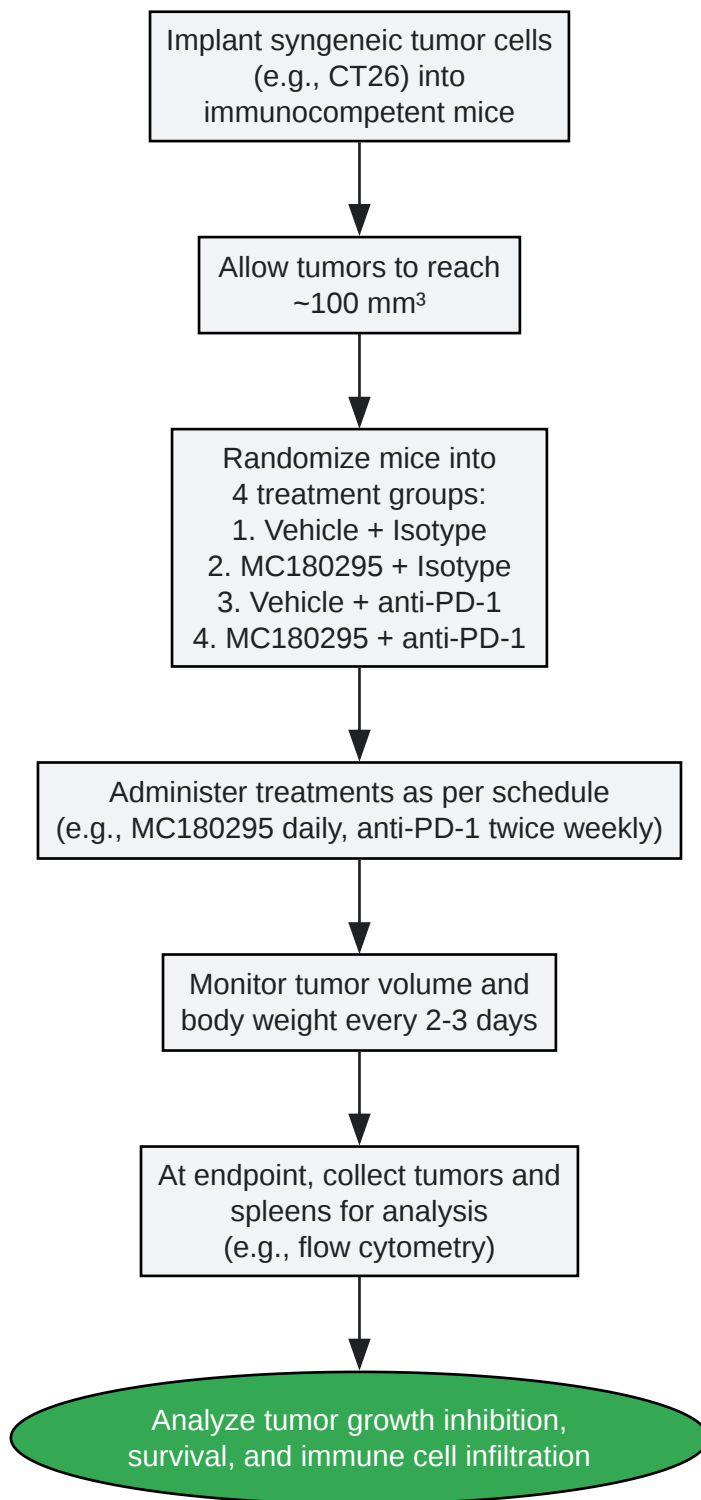
## Experimental Workflow for In Vitro Cell Viability Assay



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Caption: A general workflow for determining the IC<sub>50</sub> of **MC180295** in cancer cell lines using a colorimetric viability assay.

## Experimental Workflow for In Vivo Combination Immunotherapy Study



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Caption: Workflow for a preclinical syngeneic mouse model study to evaluate the synergy between **MC180295** and anti-PD-1 therapy.

## Experimental Protocols

### Protocol 1: In Vitro Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **MC180295** on cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., MV4-11, SW48)
- Complete culture medium (e.g., RPMI-1640 + 10% FBS)
- 96-well flat-bottom plates
- **MC180295** (stock solution in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (for solubilization)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Harvest logarithmically growing cells, perform a cell count, and adjust the cell suspension to the desired density (e.g.,  $5 \times 10^4$  cells/mL). Seed 100  $\mu$ L of the cell suspension into each well of a 96-well plate.
- **Adherence:** Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to adhere.
- **Drug Treatment:** Prepare serial dilutions of **MC180295** in complete culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the drug dilutions. Include wells with

vehicle (DMSO) as a negative control and wells with medium only as a blank.

- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
- Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC<sub>50</sub> value using non-linear regression analysis.[\[2\]](#)

## Protocol 2: Western Blot for RNAPII Phosphorylation

Objective: To confirm the mechanism of action of **MC180295** by assessing the phosphorylation status of RNAPII at Serine 2 (p-Ser2).

Materials:

- Cancer cell line
- 6-well plates
- **MC180295**
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, anti- $\beta$ -actin
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of **MC180295** (e.g., 0, 100, 500 nM) for a defined period (e.g., 6-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Ser2 RNAPII) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL reagent and capture the signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe for total RNAPII and a loading control ( $\beta$ -actin) to ensure equal loading and to normalize the p-Ser2 signal.
- Data Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Ser2 RNAPII signal to the total RNAPII signal.[\[4\]](#)[\[11\]](#)

## Protocol 3: In Vivo Syngeneic Model for Combination Immunotherapy

Objective: To evaluate the anti-tumor efficacy of **MC180295** in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

Materials:

- 6-8 week old female BALB/c mice
- CT26.CL25 murine colon carcinoma cells
- Complete culture medium (RPMI-1640 + 10% FBS)
- Sterile PBS
- **MC180295**
- Vehicle for **MC180295** (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody (e.g., Rat IgG2a)
- Calipers, syringes, and needles

Procedure:

- Tumor Implantation: Subcutaneously inject  $1 \times 10^6$  CT26.CL25 cells in 100  $\mu$ L of PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Randomization: When tumors reach an average volume of approximately 100 mm<sup>3</sup>, randomize the mice into four treatment groups (n=8-10 mice/group) as described in Table 4.
- Treatment Administration:

- Administer **MC180295** (e.g., 20 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.
- Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg or 200  $\mu$ g/mouse ) via i.p. injection twice a week (e.g., on days 6, 9, 12, and 15 post-tumor implantation).
- Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe animals for any signs of toxicity.
- Endpoint and Analysis: The primary endpoint is tumor growth inhibition and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or at the study's conclusion.
- Pharmacodynamic Analysis (Optional): At the endpoint, tumors, spleens, and lymph nodes can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (CD8+, CD4+, Tregs) and other immune cell populations.[12][13]

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